3-hydroxy-N-methylpropanamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOQEKLRIJBDSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574211 |

Source

|

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-81-5 |

Source

|

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5), a bifunctional organic compound featuring both a hydroxyl and a secondary amide group. While not extensively characterized in publicly accessible literature, its structure suggests significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data, provides expert analysis of its structural and chemical properties, outlines robust synthetic protocols based on established chemical principles, and explores its prospective applications in drug development.

Molecular Structure and Chemical Identity

This compound is a simple, yet functionally rich, aliphatic amide. Its structure consists of a three-carbon propane backbone, substituted with a hydroxyl group (-OH) at the C3 position and an N-methylamide group (-C(=O)NHCH₃) at the C1 position.[1][2] This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity.

Key Identifiers:

| Identifier | Value |

| CAS Number | 6830-81-5[3] |

| Molecular Formula | C₄H₉NO₂[3][4] |

| Molecular Weight | 103.12 g/mol [3][5] |

| IUPAC Name | This compound[3] |

| Synonyms | N-Methyl-3-hydroxypropionamide, 3-Hydroxy-N-methylpropionamide[2] |

| SMILES | CNC(=O)CCO[3][6] |

| InChI Key | TWOQEKLRIJBDSY-UHFFFAOYSA-N[6] |

The presence of both a hydrogen bond donor (hydroxyl and N-H) and two hydrogen bond acceptors (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in intricate intermolecular and intramolecular hydrogen bonding networks. This is a critical feature influencing its physical properties and its interactions with biological macromolecules.

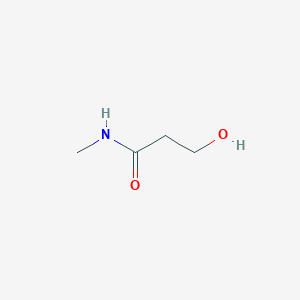

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow liquid or solid[2] | Small, polar molecules with these functional groups are often viscous liquids or low-melting solids at room temperature. |

| Melting Point | Not available | For comparison, the unmethylated analog, 3-hydroxypropanamide, is a solid. The related N-methylpropanamide has a melting point of -31 °C.[7] |

| Boiling Point | > 200 °C (estimated) | N-methylpropanamide boils at 148 °C.[7] The addition of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2] | The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents. |

| LogP (predicted) | -1.2 to -1.4[3][6] | The negative value indicates high hydrophilicity, consistent with its polar functional groups. |

| pKa (estimated) | ~16-17 (hydroxyl proton), ~18-19 (amide N-H) | The hydroxyl pKa is similar to that of a primary alcohol. The amide N-H is generally very weakly acidic. |

Spectroscopic Profile (Predicted)

A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While experimental spectra are not publicly available, a theoretical analysis based on established principles of NMR, IR, and MS is presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 4.5 - 5.5 | Triplet (t) | 1H |

| -NH | 7.8 - 8.2 | Quartet (q) or Broad Singlet | 1H |

| -CH₂-OH (C3) | 3.5 - 3.7 | Quartet (q) | 2H |

| -CH₂-C=O (C2) | 2.2 - 2.4 | Triplet (t) | 2H |

| N-CH₃ | 2.6 - 2.8 | Doublet (d) | 3H |

-

Causality: The N-CH₃ protons are a doublet due to coupling with the single N-H proton. The N-H signal is expected to be a quartet due to coupling with the three N-CH₃ protons. The C3 methylene protons (-CH₂-OH) will be coupled to the C2 protons, and the C2 methylene protons will be coupled to the C3 protons, both likely appearing as triplets if the hydroxyl proton is not coupling. The hydroxyl proton itself will couple to the adjacent C3 methylene protons, resulting in a triplet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 172 - 175 |

| -CH₂-OH (C3) | 58 - 62 |

| -CH₂-C=O (C2) | 35 - 40 |

| N-CH₃ | 25 - 28 |

-

Causality: The carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The carbon bearing the hydroxyl group (C3) appears in the typical range for a primary alcohol. The N-methyl carbon is the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3200 - 3500 (broad) | Stretching |

| N-H | 3300 - 3500 (sharp/medium) | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 (strong) | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-O | 1000 - 1100 | Stretching |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion (M⁺˙, m/z = 103).

| m/z | Possible Fragment | Fragmentation Pathway |

| 103 | [C₄H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 72 | [M - CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |

| 58 | [CH₃NHC=O]⁺ | Cleavage of the C2-C3 bond |

| 44 | [CH₂=C(OH)NHCH₃]⁺˙ | McLafferty rearrangement |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. Two robust, field-proven protocols are detailed below.

Protocol 1: Aminolysis of Ethyl 3-hydroxypropanoate

This is a classic and straightforward amidation method. The ester is directly converted to the corresponding amide by reaction with an excess of the amine. The causality for using excess methylamine is to drive the equilibrium towards the product side and to minimize side reactions.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxypropanoate (1.0 eq).

-

Reagent Addition: Add a 40% aqueous solution of methylamine (3.0 - 5.0 eq). The use of a significant excess of the amine is crucial for achieving high conversion.

-

Reaction: Stir the mixture at room temperature for 24-48 hours or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a polar eluent system such as dichloromethane/methanol) to yield pure this compound.

References

- 1. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. N-methylpropanamide [stenutz.eu]

An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: From Postulated Biosynthesis to Synthetic Realization and Analytical Characterization

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical biology and drug discovery, some molecules are extensively studied, their every facet documented, while others remain in the relative quiet of chemical catalogs. 3-hydroxy-N-methylpropanamide is one such molecule. While commercially available, a deep dive into the scientific literature reveals a surprising scarcity of information regarding its natural occurrence, discovery, and specific biological roles. This guide, therefore, takes a unique approach. As a Senior Application Scientist, my role is not just to present established facts but to synthesize information, draw logical inferences from related, well-documented areas of science, and provide a forward-looking perspective. This document will thus serve as a comprehensive technical guide, building a narrative for this compound based on established principles of biosynthesis, organic synthesis, and analytical chemistry. We will explore its likely origins in nature, detail robust methods for its synthesis and characterization, and postulate its potential significance, thereby providing a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule.

Section 1: Postulated Natural Occurrence and Biosynthesis

While there are no direct reports detailing the isolation of this compound from natural sources, its constituent parts, the 3-hydroxypropanoyl moiety and the N-methyl group, are common in biochemistry. This allows us to propose a hypothetical biosynthetic pathway, grounded in known enzymatic reactions.

The Precursor: 3-Hydroxypropionic Acid

3-Hydroxypropionic acid (3-HP) is a known metabolite in various organisms, including Escherichia coli and Drosophila melanogaster[1]. It is a key intermediate in several metabolic pathways, most notably the 3-hydroxypropionate bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, which are pathways for carbon fixation in some bacteria and archaea. The presence of 3-HP in nature provides a plausible starting point for the biosynthesis of its derivatives[1][2].

The N-Methylation: A Common Biological Modification

N-methylation is a widespread biological process used to modify the properties of small molecules, peptides, and proteins. This modification can enhance a molecule's metabolic stability, membrane permeability, and biological activity[3][4]. The enzymatic transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a nitrogen atom is a well-characterized reaction catalyzed by N-methyltransferases[5].

A Hypothetical Biosynthetic Pathway

Based on these precedents, we can postulate two primary routes for the biosynthesis of this compound:

-

Amidation followed by N-methylation: In this scenario, 3-hydroxypropionic acid, likely activated as its coenzyme A thioester (3-hydroxypropionyl-CoA), would first undergo amidation with ammonia to form 3-hydroxypropanamide. A subsequent N-methylation step, catalyzed by a specific N-methyltransferase and using SAM as the methyl donor, would yield this compound.

-

Direct amidation with methylamine: Alternatively, an enzyme could catalyze the direct condensation of an activated form of 3-hydroxypropionic acid (e.g., 3-hydroxypropionyl-CoA) with methylamine. Methylamine is a common biological compound, often arising from the metabolism of various nitrogen-containing molecules.

The following diagram illustrates the first, more probable, hypothetical biosynthetic pathway.

Caption: A postulated biosynthetic pathway for this compound.

Section 2: Synthetic Routes and Methodologies

For researchers wishing to study this compound, a reliable synthetic protocol is essential. Several approaches can be envisaged, leveraging standard transformations in organic chemistry.

Synthesis from 3-Hydroxypropionic Acid

The most direct approach involves the amidation of 3-hydroxypropionic acid with methylamine. Due to the formation of a stable ammonium carboxylate salt, direct thermal condensation is often inefficient. Therefore, the use of coupling agents is recommended.

Experimental Protocol: Carbodiimide-Mediated Amidation

-

Reaction Setup: To a solution of 3-hydroxypropionic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Amine Addition: Add a solution of methylamine (1.2 eq, either as a solution in a solvent like THF or as a hydrochloride salt with an added base like triethylamine) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (in the case of DCC). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis from β-Propiolactone

An alternative route involves the ring-opening of β-propiolactone with methylamine. This reaction is typically efficient as the release of ring strain provides a strong thermodynamic driving force.

Experimental Protocol: Lactone Aminolysis

-

Reaction Setup: Dissolve β-propiolactone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Amine Addition: Add a solution of methylamine (1.1 eq) dropwise to the lactone solution at room temperature. The reaction is often exothermic, so cooling may be necessary for larger-scale reactions.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the lactone by gas chromatography (GC) or TLC.

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.

References

- 1. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

3-Hydroxy-N-methylpropanamide: A Technical Guide to an Enigmatic Molecule

An In-depth Exploration of its Potential Biological Role and Significance for Researchers, Scientists, and Drug Development Professionals.

Foreword: Charting the Unknown

In the vast landscape of metabolomics and drug discovery, countless molecules await their turn in the scientific spotlight. 3-hydroxy-N-methylpropanamide is one such entity. While its chemical structure is unassuming, its biological role remains largely uncharacterized in publicly available literature. This guide, therefore, ventures into a territory of scientific inquiry, building a framework for understanding this molecule not from a wealth of established facts, but from the foundational principles of biochemistry, pharmacology, and analytical science. We will dissect its known chemical properties, infer its probable metabolic fate, postulate its potential biological significance by drawing parallels with structurally related compounds, and provide a comprehensive roadmap for its empirical investigation. This document is crafted for the intrepid researcher—one who sees the absence of data not as a void, but as an opportunity for discovery.

Section 1: The Molecular Profile of this compound

This compound is a simple, low molecular weight organic compound. Its structure, characterized by a hydroxyl group and an N-methylated amide function, bestows upon it specific chemical properties that are crucial determinants of its biological behavior.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | --INVALID-LINK-- |

| Molecular Weight | 103.12 g/mol | --INVALID-LINK-- |

| CAS Number | 6830-81-5 | --INVALID-LINK-- |

| Predicted Solubility | High in aqueous and polar organic solvents | Inferred from structure |

| Hydrogen Bonding | Both donor (hydroxyl) and acceptor (carbonyl oxygen, hydroxyl oxygen) capabilities | Inferred from structure |

The presence of both a hydroxyl and an amide group suggests that this compound is a polar molecule, likely soluble in aqueous environments such as physiological fluids. This solubility is a critical factor for its bioavailability and distribution within a biological system.

Section 2: The Metabolic Crossroads: A Hypothesis-Driven Pathway

The metabolic fate of a molecule dictates its duration of action, its potential for accumulation, and the formation of active or toxic byproducts. In the absence of direct studies on this compound, we can propose a hypothetical metabolic pathway based on the well-established metabolism of similar chemical moieties.

Phase I Metabolism: The Initial Transformation

Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. For this compound, two primary Phase I pathways are plausible:

-

N-demethylation: The N-methyl group is a common target for cytochrome P450 (CYP) enzymes.[1] This reaction would yield 3-hydroxypropanamide and formaldehyde. The stability of the intermediate carbinolamide can be influenced by pH.[1]

-

Oxidation of the Hydroxyl Group: The primary alcohol could be oxidized by alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) to first an aldehyde and then to a carboxylic acid, resulting in N-methyl-3-oxopropanamide and subsequently N-methylmalonamic acid.

dot digraph "Hypothetical Phase I Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Hypothetical Phase I metabolic pathways of this compound."

Phase II Metabolism: Conjugation and Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

-

Glucuronidation: The hydroxyl group of this compound is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate.

-

Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the sulfation of the hydroxyl group.

dot digraph "Hypothetical Phase II Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Hypothetical Phase II metabolic pathways of this compound."

Section 3: Unveiling the Biological Significance: An Inferential Approach

While the direct biological role of this compound is unknown, its structural similarity to other biologically active molecules, such as short-chain fatty acids (SCFAs) and their derivatives, allows us to formulate testable hypotheses.

A Potential Signaling Molecule?

Short-chain fatty acids are well-established signaling molecules that play crucial roles in gut health, immune regulation, and metabolism.[2][3][4][5] It is conceivable that this compound, or its metabolites, could interact with some of the same receptors or pathways. For instance, some short-chain fatty acid amides have been shown to have biological activity.

A Role in Cellular Metabolism?

The structural resemblance to intermediates in amino acid and lipid metabolism raises the possibility that this compound could influence these pathways. It might act as a competitive inhibitor or an allosteric modulator of enzymes involved in these processes.

Toxicological Considerations

The amide functionality is generally stable; however, its hydrolysis can lead to the formation of an amine and a carboxylic acid. The toxicological profile of any propanamide derivative would need to be carefully evaluated. For instance, studies on other propanamide derivatives have investigated their potential for toxicity. Some benzamide derivatives have shown dose-dependent toxicity in animal models.[6]

Section 4: A Practical Guide to Investigation: Experimental Workflows

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a starting point for researchers aiming to elucidate the biological role of this compound.

Workflow 1: Characterizing Metabolic Stability and Metabolite Identification

This workflow aims to determine the metabolic stability of this compound and identify its primary metabolites.

Step-by-Step Protocol:

-

Incubation with Liver Microsomes:

-

Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), NADPH regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound (typically at a concentration of 1-10 µM).

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

-

Analysis by LC-MS/MS:

-

Analyze the supernatant from the quenched reaction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a sensitive and specific analytical method to quantify the parent compound and detect potential metabolites. Gas chromatography-mass spectrometry (GC-MS) could also be a viable analytical technique.[7]

-

Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.

-

Use the mass spectral data to identify potential metabolites by looking for expected mass shifts corresponding to N-demethylation, oxidation, glucuronidation, and sulfation.

-

-

Incubation with Hepatocytes:

-

To investigate both Phase I and Phase II metabolism in a more physiologically relevant system, perform similar incubation experiments using primary hepatocytes.

-

dot digraph "Metabolic Stability Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for determining metabolic stability and identifying metabolites."

Workflow 2: Investigating Cytochrome P450 Involvement

This workflow is designed to identify the specific CYP enzymes responsible for the metabolism of this compound.

Step-by-Step Protocol:

-

Reaction Phenotyping using Recombinant CYP Enzymes:

-

Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Quantify the rate of metabolite formation for each CYP isozyme. The isozymes that produce the highest levels of metabolites are the primary contributors to its metabolism.

-

-

Chemical Inhibition Studies:

-

Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

-

dot digraph "CYP450 Involvement Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for identifying specific CYP enzymes involved in metabolism."

Section 5: The Path Forward: Future Research Directions

The study of this compound is in its infancy. The following are key areas for future research that will be critical in defining its biological role and potential for therapeutic development:

-

In Vivo Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

-

Target Identification and Validation: To identify the specific proteins (receptors, enzymes, etc.) with which this compound or its metabolites interact.

-

Pharmacological and Toxicological Profiling: To assess the biological effects of the compound in various in vitro and in vivo models of disease, as well as to determine its safety profile.

-

Synthesis of Analogs: To explore the structure-activity relationship and optimize for desired biological effects.

Conclusion: A Call to a New Frontier

This compound represents a compelling example of a molecule at the frontier of biochemical and pharmacological research. While direct evidence of its biological role is currently lacking, the principles of metabolic chemistry and the study of analogous compounds provide a solid foundation for its investigation. This guide has offered a structured, hypothesis-driven framework for researchers to begin to unravel the mysteries of this intriguing compound. The path to understanding is now laid out; the journey of discovery awaits.

References

- 1. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short chain fatty acids: the messengers from down below - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

comprehensive literature review on 3-hydroxy-N-methylpropanamide

An In-Depth Technical Guide to 3-hydroxy-N-methylpropanamide: Synthesis, Properties, and Potential Applications

Introduction

This compound (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group.[1][2] This structure imparts moderate polarity and the capacity for hydrogen bonding, rendering it soluble in water and other polar organic solvents.[2] While not extensively studied as a standalone pharmacologically active agent, its chemical architecture represents a valuable scaffold found within more complex, biologically significant molecules.

This technical guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, outlining a robust synthetic methodology, and exploring its potential applications in research and drug development. The content is designed for researchers and scientists who may utilize this compound as a synthetic building block or investigate its derivatives for novel therapeutic properties.

Physicochemical Properties and Structural Information

A thorough understanding of the compound's fundamental properties is critical for its effective use in experimental design.

Structural Details

The molecule consists of a three-carbon propanamide backbone, with a hydroxyl group at the C3 position and a methyl group attached to the amide nitrogen.

-

IUPAC Name: this compound[1]

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed and reported properties for the compound.

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | [1][7] |

| Exact Mass | 103.063328530 Da | [1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][7] |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 2 | [7] |

| Physical Form | Colorless to pale yellow liquid or solid | [2][3] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and common approach involves the amidation of a 3-hydroxypropanoic acid derivative.

Proposed Synthetic Protocol: Amidation of Methyl 3-hydroxypropanoate

This protocol describes a standard laboratory procedure for synthesizing this compound from commercially available starting materials. The causality for this choice is based on the high reactivity of amines with esters to form stable amide bonds, a cornerstone reaction in organic synthesis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxypropanoate (1.0 eq). Dissolve the ester in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add an aqueous solution of methylamine (CH₃NH₂, typically 40 wt. % in H₂O, 1.5-2.0 eq) to the flask. The use of a slight excess of the amine ensures the complete consumption of the limiting ester starting material.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 4-12 hours. The elevated temperature increases the reaction rate between the less electrophilic ester and the nucleophilic amine.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ester.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure this compound.

Caption: General synthesis workflow for this compound.

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following data represents a theoretical profile based on the compound's structure.[8]

| Spectroscopy | Expected Features |

| ¹H NMR | δ ~3.5-3.7 (t, 2H, -CH₂-OH), δ ~2.7 (s, 3H, N-CH₃), δ ~2.4 (t, 2H, -CH₂-C=O), Broad singlet for OH and NH protons. |

| ¹³C NMR | δ ~173 (C=O), δ ~58 (CH₂-OH), δ ~38 (CH₂-C=O), δ ~26 (N-CH₃). |

| IR (cm⁻¹) | 3300-3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1640 (strong, C=O Amide I), ~1550 (N-H bend Amide II). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 103. Prominent fragments from alpha-cleavage or loss of water. |

Biological Context and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound itself. However, its structural motif is a key component in several classes of biologically active compounds, highlighting its potential as a valuable building block for drug discovery.

-

Scaffold for Drug Development: The hydroxy-amide functionality is a common feature in many pharmaceutical agents. The compound serves as a simple, versatile starting material for creating more complex derivatives.

-

Inspiration from Related Compounds:

-

Antimalarials: A class of 3-hydroxy-propanamidines has been identified as a new type of orally active antimalarial agent targeting Plasmodium falciparum.[9] While the amide is replaced by an amidine, the shared 3-hydroxypropane backbone suggests that derivatives of this scaffold are capable of biological activity.

-

Selective Androgen Receptor Modulators (SARMs): The investigational SARM S-23, (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, contains a substituted N-aryl-propanamide core.[10] This demonstrates the utility of the propanamide scaffold in designing highly specific and potent modulators of nuclear receptors.

-

Caption: Relationship between the core scaffold and bioactive derivatives.

Safety and Handling

Based on aggregated GHS data, this compound is considered hazardous and requires careful handling.[1]

| Hazard Class | GHS Statement | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][11] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [1] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [1] |

| Skin Irritation | H315: Causes skin irritation | [1][11] |

| Eye Irritation | H319: Causes serious eye irritation | [1][11] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [1][11] |

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]

Conclusion

This compound is a simple yet versatile chemical entity with well-defined physicochemical properties. While its own biological profile remains to be explored, its true value for the scientific community lies in its potential as a foundational building block. The presence of the hydroxy-propanamide scaffold in advanced molecules with significant biological activity, such as SARMs and antimalarial agents, underscores the potential for developing novel compounds from this accessible precursor. Adherence to strict safety protocols is mandatory when handling this compound. Further research into the derivatization and biological screening of this compound is warranted and could open new avenues in medicinal chemistry.

References

- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6830-81-5|this compound|BLD Pharm [bldpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Synthonix, Inc > Synthons > 3-hydroxy-N-methyl-propanamide - [H87240] [synthonix.com]

- 7. chemscene.com [chemscene.com]

- 8. lehigh.edu [lehigh.edu]

- 9. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-23 (drug) - Wikipedia [en.wikipedia.org]

- 11. angenechemical.com [angenechemical.com]

Introduction: The Molecular Architecture of 3-hydroxy-N-methylpropanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-hydroxy-N-methylpropanamide

This guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS: 6830-81-5), a bifunctional organic molecule of interest in chemical synthesis and drug development.[1][2][3][4] Given the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the structural elucidation of this and similar molecules.

This compound, with the molecular formula C₄H₉NO₂, possesses a simple yet versatile structure containing a primary alcohol and a secondary amide.[1][3][5] This unique combination of functional groups dictates its chemical reactivity and its spectroscopic signature. A precise understanding of its structure is the first step in any research or development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will deconstruct the predicted spectroscopic data, offering a rationale for the expected signals and patterns. It will also provide standardized protocols for acquiring such data, ensuring a self-validating approach to experimental work.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 2.4 - 2.6 | Triplet | 2H | -C(=O)-CH₂ - | Adjacent to the carbonyl group, which is deshielding. Split by the adjacent CH₂ group. |

| b | ~ 3.6 - 3.8 | Triplet | 2H | -CH₂ -OH | Adjacent to the hydroxyl group, which is strongly deshielding. Split by the adjacent CH₂ group. |

| c | ~ 2.7 - 2.8 | Singlet | 3H | N-CH₃ | A singlet as there are no adjacent protons. The nitrogen atom causes a moderate downfield shift. |

| d | ~ 7.5 - 8.5 | Broad Singlet | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift can be highly variable. |

| e | ~ 3.0 - 4.5 | Broad Singlet | 1H | O-H | The hydroxyl proton signal is also broad and its position is dependent on concentration and solvent. It may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The molecule has four unique carbon atoms, which will give rise to four signals in the ¹³C NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 172 - 175 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |

| 2 | ~ 58 - 62 | -C H₂-OH | The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| 3 | ~ 35 - 40 | -C(=O)-C H₂- | The carbon alpha to the carbonyl group is moderately deshielded. |

| 4 | ~ 26 - 30 | N-C H₃ | The N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra involves careful sample preparation and instrument calibration.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the N-H and O-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key signatures will be from the O-H, N-H, and C=O groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500 - 3200 | O-H stretch | Alcohol | Broad and strong |

| 3400 - 3200 | N-H stretch | Secondary Amide | Medium to strong, may overlap with O-H |

| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) | Medium to strong |

| ~1640 | C=O stretch (Amide I band) | Secondary Amide | Strong and sharp |

| ~1550 | N-H bend (Amide II band) | Secondary Amide | Medium to strong |

| ~1250 | C-N stretch | Secondary Amide | Medium |

| ~1050 | C-O stretch | Primary Alcohol | Medium to strong |

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of both the Amide I and Amide II bands is a strong indicator of a secondary amide.[6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The compound has a molecular weight of 103.12 g/mol .[1][3] In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 103 would be expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 104 or the sodium adduct [M+Na]⁺ at m/z = 126 would be prominent.[5]

-

Key Fragmentation Pathways: Amides and alcohols have characteristic fragmentation patterns.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would lead to a fragment at m/z = 31 ([CH₂OH]⁺).

-

Amide Fragmentation: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group could yield a fragment at m/z = 58 ([C₂H₄NO]⁺). Another common fragmentation is the McLafferty rearrangement if structurally possible, though it is less likely here.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquisition: The sample solution is introduced into the ion source. The instrument parameters (e.g., ion source temperature, voltages) are optimized to achieve good signal intensity.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, providing further confirmation of the structure.

Conclusion

The structural elucidation of this compound is a synergistic exercise employing NMR, IR, and MS. This guide provides a robust predictive framework for the spectroscopic data of this molecule. While based on theoretical principles and data from related compounds, the presented analysis and protocols offer a scientifically rigorous approach for any researcher working with this compound. The true validation will come from the acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

References

- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. Hit2Lead | this compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 [hit2lead.com]

- 5. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. docbrown.info [docbrown.info]

A-734: A Roadmap for Investigating the Therapeutic Potential of 3-hydroxy-N-methylpropanamide

An In-Depth Technical Guide for Preclinical Drug Development

Disclaimer: The compound 3-hydroxy-N-methylpropanamide (henceforth referred to as A-734) is a discrete chemical entity with the CAS number 6830-81-5.[1][2][3] However, it is not extensively characterized in the peer-reviewed scientific literature. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is a scientifically-grounded roadmap based on a rigorous structural analysis of A-734 and the known biological activities of its constituent chemical motifs. The therapeutic hypotheses and experimental protocols outlined herein are intended to provide a robust framework for the initial investigation of A-734's potential as a novel therapeutic agent.

Executive Summary: The Rationale for Investigation

The field of drug discovery is in constant pursuit of novel chemical entities that can address unmet medical needs. A-734 (this compound) presents a compelling starting point for a preclinical investigation due to its unique combination of functional groups, each known to play a role in biological activity and pharmacokinetic properties.[4] This guide will deconstruct the molecule, propose a primary and secondary therapeutic hypothesis based on its structural relationship to short-chain fatty acid (SCFA) amides, and lay out a comprehensive, multi-stage experimental plan to systematically evaluate its potential. Our core hypothesis is that A-734 will act as a modulator of cellular metabolism and inflammatory signaling, with potential applications in neurodegenerative and metabolic disorders.

Structural and Chemical Analysis of A-734

A-734 is a small molecule (MW: 103.12 g/mol ) comprised of a three-carbon propanamide backbone with two key functional modifications: a hydroxyl group at the C-3 position and a methyl group on the amide nitrogen.[1][2]

-

Propanamide Backbone: This core structure makes A-734 an analog of the short-chain fatty acid propionate. SCFAs, including propionate, are metabolites produced by the gut microbiota and are increasingly recognized for their profound effects on host physiology, including immune regulation, gut-brain communication, and metabolic homeostasis.[5][6]

-

Amide Group: The amide bond is a cornerstone of biochemistry and medicinal chemistry.[4][7] Compared to a carboxylic acid, an amide can alter a molecule's polarity, membrane permeability, and metabolic stability.

-

N-methylation: The methylation of an amide nitrogen is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[8] It can increase lipophilicity, improve metabolic stability against proteases, and alter the molecule's conformational flexibility, which can in turn fine-tune its binding to a biological target.[8][9] N-methylation can also impact aqueous solubility, often by disrupting planar conformations and increasing the water-accessible polar surface area.[9]

-

3-Hydroxy Group: The presence of a hydroxyl group introduces a key hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its potential interactions with protein targets.[1] α- and β-hydroxy amides are important structural motifs found in various biologically active compounds and natural products.[10][11]

Hypothesized Mechanism of Action & Therapeutic Targets

Based on the structural analysis, we propose two primary, interconnected hypotheses for the biological activity of A-734.

Primary Hypothesis: HDAC Inhibition and Epigenetic Modulation

Short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs).[5] By inhibiting HDACs, SCFAs promote histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to their anti-inflammatory and neuroprotective effects.[5][12] We hypothesize that A-734, as a modified SCFA analog, retains the ability to interact with the zinc-containing active site of class I and II HDACs. The N-methyl and 3-hydroxy modifications may confer enhanced cell permeability and unique binding kinetics compared to natural SCFAs.

Secondary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation

SCFAs also signal through a family of GPCRs, primarily GPR41 (FFAR3) and GPR43 (FFAR2).[13] These receptors are expressed on various cell types, including gut epithelial cells, immune cells, and neurons, and are involved in regulating inflammation and metabolism. We hypothesize that A-734 may act as a selective agonist or allosteric modulator of these receptors, initiating downstream signaling cascades that contribute to its overall therapeutic effect.

The following diagram illustrates the proposed dual-mechanism of action for A-734.

References

- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6830-81-5|this compound|BLD Pharm [bldpharm.com]

- 4. pulsus.com [pulsus.com]

- 5. Potential Therapeutic Effects of Short-Chain Fatty Acids on Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 10. US6376649B1 - Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of short-chain fatty acid production by gut microbiota in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 3-hydroxy-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development. Understanding how a molecule is transformed within a biological system provides critical insights into its efficacy, pharmacokinetics, and potential toxicity. This guide presents a comprehensive framework for the metabolic pathway analysis of 3-hydroxy-N-methylpropanamide, a molecule featuring both a hydroxyl and an N-methyl amide functional group. As no direct metabolic studies on this specific compound are publicly available, this document outlines a hypothesized metabolic pathway grounded in established biotransformation reactions of analogous chemical moieties. We will delve into the core enzymatic players, the predicted metabolites, and the state-of-the-art analytical methodologies required for their identification and characterization. This technical guide is designed to be a practical resource, providing not only the theoretical underpinnings but also detailed, field-proven protocols for researchers embarking on the metabolic profiling of this and structurally related compounds.

Introduction: The Metabolic Significance of this compound's Functional Groups

This compound is a polar organic molecule containing two key functional groups that are prime targets for metabolic enzymes: a primary alcohol and a secondary N-methyl amide. The metabolic liabilities of these groups are well-documented in the literature of drug metabolism.

-

The Primary Alcohol: Primary alcohols are readily oxidized in biological systems, primarily by the sequential action of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenaces (ALDHs).[1][2][3][4] This enzymatic cascade converts the alcohol first to an aldehyde and subsequently to a carboxylic acid, significantly altering the polarity and chemical reactivity of the parent molecule.

-

The N-Methyl Amide: The N-methyl amide moiety is susceptible to oxidative N-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamide intermediate that can then decompose to yield the demethylated amide and formaldehyde.

The interplay of these two metabolic pathways will likely dictate the overall metabolic profile of this compound.

A Proposed Metabolic Pathway for this compound

Based on the known biotransformations of primary alcohols and N-methyl amides, we propose the following hypothetical metabolic pathway for this compound. This pathway serves as a roadmap for the experimental investigations detailed in the subsequent sections.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolic Pathway Elucidation

The following sections provide a detailed, step-by-step guide to the experimental workflow for investigating the metabolic fate of this compound.

In Vitro Metabolism Models: The Choice Between Microsomes and Hepatocytes

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8][9] They are a cost-effective and high-throughput tool for initial metabolic stability screening and identifying oxidative metabolites.[10] However, they lack Phase II enzymes and the cellular context of intact cells.

-

Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, as well as transporters and cofactors.[11][12] They provide a more physiologically relevant model for predicting in vivo metabolism.[11]

For a comprehensive analysis of this compound, a tiered approach is recommended, starting with HLMs to assess CYP-mediated metabolism and followed by hepatocytes to investigate the complete metabolic profile, including the potential for conjugation reactions.

Objective: To determine the metabolic stability of this compound and identify its CYP-mediated metabolites.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

0.1 M Phosphate buffer, pH 7.4

-

Acetonitrile (ACN), ice-cold

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[8]

-

In a microcentrifuge tube, combine phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to assess metabolic stability.

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[10]

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Objective: To obtain a comprehensive metabolic profile of this compound, including both Phase I and Phase II metabolites.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated plates

-

This compound

-

Acetonitrile (ACN), ice-cold

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.[12]

-

Allow the cells to attach and form a monolayer (typically 4-6 hours).[10]

-

Prepare a solution of this compound in the culture medium.

-

Remove the plating medium from the cells and add the medium containing the test compound.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[10][13]

-

Collect the incubation medium at the end of the incubation period.

-

Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[10]

-

Centrifuge the mixture to precipitate any proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Analytical Workflow: LC-MS/MS for Metabolite Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and speed.[14][15][16]

Caption: General workflow for LC-MS/MS-based metabolite analysis.

Objective: To separate and detect this compound and its potential metabolites.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

Chromatography:

-

Given the polar nature of the parent compound and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[17]

-

A reversed-phase (e.g., C18) column can also be used, especially if derivatization is employed to increase the hydrophobicity of the analytes.

Mass Spectrometry:

-

Full Scan (MS1): Acquire data in full scan mode to detect all ionizable species in the sample. This allows for the identification of potential metabolites by comparing the chromatograms of the test sample and a vehicle control.

-

Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA):

-

DDA: The mass spectrometer automatically selects the most intense ions from the MS1 scan for fragmentation (MS2).[18]

-

DIA: The mass spectrometer systematically fragments all ions within a predefined m/z range.[18]

-

Both approaches provide fragmentation data that is crucial for structural elucidation.

-

-

Peak Detection and Alignment: Use specialized software (e.g., Mass Profiler Professional) to detect and align chromatographic peaks across different samples.[19]

-

Metabolite Annotation:

-

Mass-Based Search: Compare the accurate mass of the detected features with databases (e.g., METLIN) to find potential metabolite candidates.

-

Fragmentation Pattern Analysis: The MS2 fragmentation pattern provides a "fingerprint" of the molecule. Compare the experimental fragmentation pattern with in-silico fragmentation tools or spectral libraries to confirm the identity of the metabolites.[14]

-

Structural Elucidation: The Power of NMR Spectroscopy

While LC-MS/MS is excellent for detecting and providing initial identification of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[20]

-

1D ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[21][22]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[21][22]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the carbon skeleton.[22][23][24]

By integrating the data from these NMR experiments, the precise chemical structure of a novel metabolite can be determined.

Quantitative Analysis and Validation

Once metabolites have been identified, it is often necessary to quantify their formation.

Quantitative LC-MS/MS

-

Multiple Reaction Monitoring (MRM): For targeted quantification, MRM on a triple quadrupole mass spectrometer offers high sensitivity and specificity.[25]

-

Calibration Curves: The use of synthetic standards and multi-point calibration curves is essential for accurate quantification.[25][26]

Assay Validation

Enzymatic assays should be validated to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, and recovery.[27]

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the metabolic pathway analysis of this compound. By combining in vitro metabolism studies with advanced analytical techniques such as LC-MS/MS and NMR, researchers can gain a deep understanding of the biotransformation of this molecule. The proposed metabolic pathway serves as a starting point for these investigations, and the detailed protocols herein are designed to be readily implemented in a laboratory setting.

The insights gained from such studies are invaluable for the progression of drug candidates, enabling informed decisions regarding lead optimization, safety assessment, and clinical trial design. As our understanding of drug metabolism continues to evolve, the integration of multi-omics approaches and in silico predictive modeling will further enhance our ability to predict and characterize the metabolic fate of novel chemical entities.

References

- 1. ck12.org [ck12.org]

- 2. researchgate.net [researchgate.net]

- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. dls.com [dls.com]

- 12. bdj.co.jp [bdj.co.jp]

- 13. m.youtube.com [m.youtube.com]

- 14. scispace.com [scispace.com]

- 15. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 16. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. LC-MS-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. gcms.cz [gcms.cz]

- 20. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]

- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 22. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diva-portal.org [diva-portal.org]

- 25. researchgate.net [researchgate.net]

- 26. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Elucidation of 3-hydroxy-N-methylpropanamide Bio-Interactions

Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The small molecule 3-hydroxy-N-methylpropanamide presents a scaffold with potential for forming directed hydrogen bonds and other non-covalent interactions, yet its biological targets remain uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to investigate the potential bio-interactions of this, or any novel small molecule, using a suite of powerful in silico modeling techniques. By detailing the causality behind each methodological choice, this whitepaper offers a robust, self-validating workflow, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols herein are grounded in established computational methodologies and are designed to generate verifiable hypotheses, thereby accelerating the early stages of the drug discovery pipeline.

Introduction

This compound (CAS 6830-81-5) is a small organic compound featuring both a hydroxyl group and a secondary amide.[1][2][3] Its structure suggests the capacity to act as both a hydrogen bond donor and acceptor, key features for molecular recognition by biological macromolecules. With a molecular weight of 103.12 g/mol , it adheres to the foundational principles of fragment-based drug discovery.[1] Despite its potential, the biological activity and protein targets of this compound are not documented in publicly available literature.

In silico modeling provides a rapid, cost-effective, and powerful avenue to generate initial hypotheses about a molecule's potential biological role.[4][5] By simulating interactions at an atomic level, these computational techniques allow us to predict how a ligand might bind to a protein, the affinity of that interaction, and the stability of the resulting complex.[6] This guide will delineate a complete workflow to probe the interactions of this compound, serving as a template for the investigation of other novel chemical entities.

Section 1: Foundational Workflow - Ligand and Target Preparation

The accuracy of any in silico study is fundamentally dependent on the quality of the starting structures.[7] This initial phase involves preparing a high-fidelity 3D conformation of the ligand and identifying and preparing potential protein targets.

Ligand Preparation Protocol

The goal of this step is to generate a low-energy, three-dimensional structure of this compound that accurately represents its geometry and charge distribution.

Step-by-Step Methodology:

-

Obtain 2D Structure: Secure the 2D representation of this compound. The SMILES (Simplified Molecular Input Line Entry System) string, CNC(=O)CCO, is an excellent starting point.[8]

-

Generate 3D Conformation: Use a computational chemistry tool, such as Open Babel or the builder tools within molecular modeling suites (e.g., Avogadro, Maestro, Chimera), to convert the 2D structure into a 3D model.

-

Energy Minimization: This is a critical step to relieve any steric clashes and find a stable, low-energy conformation. Perform this using a suitable force field, such as the General Amber Force Field (GAFF), which is specifically designed for small organic molecules.[9][10]

-

Charge Assignment: Assign partial atomic charges. A high-quality charge model, such as AM1-BCC, provides a good balance of speed and accuracy for reproducing the electrostatic potential of the molecule.[9]

-

Save in Tripos Mol2 or PDBQT Format: The final, prepared ligand structure should be saved in a format compatible with docking software. The PDBQT format, used by AutoDock Vina, includes atomic charges, atom type definitions, and torsional tree information.[11]

Causality Behind Choices: A proper 3D structure and accurate charge model are paramount. Molecular recognition is driven by stereochemistry and electrostatics. An unminimized structure could have artificially high energy, preventing it from fitting into a binding pocket, while incorrect charges would lead to a miscalculation of the electrostatic component of the binding energy, a key driver of affinity. GAFF is chosen for its robustness in parameterizing a wide range of organic molecules.[10]

Target Identification and Preparation

Since no targets are known for this compound, a hypothesis-driven or screening approach is necessary. For this guide, we will proceed with a hypothetical target, human Cyclooxygenase-2 (COX-2), a common target in drug discovery, to illustrate the preparation protocol.

Step-by-Step Methodology:

-

Select a Target Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5IKR.

-

Clean the PDB File: The raw PDB file often contains non-protein atoms (water, ions, co-crystallized ligands) that must be addressed. Remove all water molecules. Decide whether to retain or remove cofactors or existing ligands based on the study's goal. For predicting the binding of our novel ligand, the pre-existing ligand should be removed.

-

Protonation and Tautomeric State Assignment: Proteins are crystallized at specific pH values, but the PDB file does not contain explicit hydrogen atoms. Use software like H++ or the Protein Preparation Wizard in Schrödinger Suite to add hydrogens and predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a crucial, self-validating step as incorrect protonation can abolish key hydrogen bonds.

-

Energy Minimization of the Receptor: Perform a restrained energy minimization of the protein structure. This step relaxes the structure and removes any bad contacts or clashes introduced during hydrogen addition, while the restraints prevent significant deviation from the experimentally determined backbone coordinates. The AMBER force fields (e.g., ff14SB or ff19SB) are industry standards for protein simulations.[9][12]

-

Define the Binding Site: Identify the active site or binding pocket. This can be inferred from the position of the co-crystallized ligand in the original PDB file or predicted using pocket-detection algorithms (e.g., SiteMap, Fpocket). For our example, the binding site is the channel where the co-crystallized ligand was located.

Section 2: Predicting Binding Interactions - Molecular Docking

Molecular docking predicts the preferred orientation (pose) and affinity of a ligand when bound to a protein.[6][13] We will use AutoDock Vina, a widely cited and validated open-source docking program, for this workflow.[11][14]

Molecular Docking Workflow

This workflow uses the prepared ligand and receptor from Section 1 to predict the binding mode and score.

Caption: Molecular Docking Workflow with AutoDock Vina.

Step-by-Step Protocol:

-

Prepare Input Files: Ensure both the ligand and receptor are in the PDBQT format.

-

Define the Search Space (Grid Box): Using visualization software (e.g., AutoDock Tools, UCSF Chimera), define a 3D box that encompasses the entire binding site. The size of this box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

-

Create a Configuration File: Write a simple text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.

-

Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input. Vina's search algorithm will explore different conformations of the ligand within the defined box.[11]

-